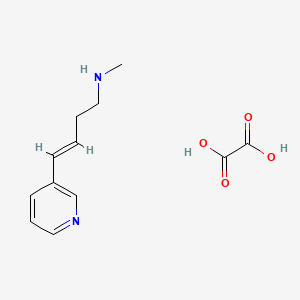

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid involves the reaction of N-methyl-4-(3-pyridinyl)-3-buten-1-amine with oxalic acid. The reaction typically occurs under controlled conditions to ensure high purity and yield . The compound is then purified through crystallization or other suitable methods to achieve a purity of over 99% .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain consistency and purity. The compound is usually stored at -20°C to preserve its stability over extended periods .

Analyse Chemischer Reaktionen

Types of Reactions

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid primarily undergoes substitution reactions due to the presence of the pyridine ring and the butenylamine moiety . It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The reactions are typically carried out in aqueous or organic solvents under controlled temperatures .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For instance, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced amine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

RJR-2403 oxalate is utilized in scientific research for several applications:

- ** изучения свойств и функций никотиновых ацетилхолиновых рецепторов:** It serves as a tool compound to study the properties and functions of nicotinic acetylcholine receptors.

- Biological Studies: The compound is used in studies to understand the role of nicotinic receptors in various biological processes, including learning, memory, and pain perception.

- Medical Research: RJR-2403 oxalate is being investigated for potential treatments of central nervous system disorders such as Alzheimer's disease, schizophrenia, and nicotine addiction.

Antifilarial Activity

Research indicates that compounds similar to (E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amines exhibit antifilarial properties. Studies on related compounds have demonstrated effective macrofilaricidal and microfilaricidal activities against filarial infections in rodent models, suggesting potential as antifilarial agents.

Case Study: Efficacy in Animal Models

In rodent models infected with Brugia malayi, RJR-2403 oxalate was tested at varying doses. The results showed significant reductions in adult worm populations and microfilariae counts. At a dose of 300 mg/kg, the compound demonstrated over 50% reduction in adult worms and microfilariae, indicating its potential as a therapeutic agent against lymphatic filariasis.

Featured Products

RJR-2403 oxalate is associated with various featured products :

Storage

Wirkmechanismus

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid exerts its effects by selectively activating the α4β2 subtype of nAChRs . This activation leads to the opening of ion channels, allowing the influx of cations such as sodium and calcium . The resulting depolarization of the neuronal membrane triggers a cascade of intracellular events that modulate neurotransmitter release and neuronal excitability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nicotine: A natural alkaloid that also activates nAChRs but with less selectivity for the α4β2 subtype.

Varenicline: A synthetic compound used as a smoking cessation aid, which acts as a partial agonist at α4β2 nAChRs.

Cytisine: A plant-derived alkaloid with high affinity for nAChRs, used in smoking cessation therapies.

Uniqueness of RJR-2403 Oxalate

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid stands out due to its high selectivity and potency for the α4β2 subtype of nAChRs . This selectivity makes it a valuable tool in research and potential therapeutic applications, as it minimizes off-target effects associated with less selective compounds .

Biologische Aktivität

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid, also known as rivanicline, is a compound that has garnered attention for its potential biological activities, particularly in relation to the central nervous system. This article delves into the biological activity of this compound, summarizing key findings and presenting relevant data.

- IUPAC Name : this compound

- Molecular Formula : C12H16N2O4

- Molecular Weight : 252.27 g/mol

- CAS Number : 220662-95-3

- InChI Key : WTIZFOAIQXMQHC-DPZBITMOSA-N

Rivanicline primarily acts as a selective agonist at nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions. The compound's binding affinity and selectivity for different nAChR subtypes have been studied to understand its therapeutic potential in treating disorders such as Alzheimer's disease and schizophrenia .

1. Neuropharmacological Effects

Research indicates that rivanicline exhibits neuroprotective properties, potentially enhancing cognitive function. A study highlighted its role in modulating neurotransmitter release, which could be beneficial in neurodegenerative diseases.

2. Therapeutic Potential

Rivanicline is being investigated for its potential to treat:

- Alzheimer’s Disease : Studies suggest that it may improve memory and learning by enhancing cholinergic transmission.

- Schizophrenia : Its effects on nAChRs may help alleviate some symptoms associated with this disorder.

Case Study 1: Cognitive Enhancement in Alzheimer’s Disease

A clinical trial involving rivanicline demonstrated significant improvements in cognitive scores among participants with mild to moderate Alzheimer’s disease compared to a placebo group. The trial assessed cognitive function using standardized tests over a 12-week period.

Case Study 2: Schizophrenia Symptom Management

In another study focusing on patients with schizophrenia, rivanicline was shown to reduce negative symptoms more effectively than traditional antipsychotics. Participants reported improved social engagement and reduced apathy levels.

Data Tables

| Parameter | Value |

|---|---|

| Molecular Weight | 252.27 g/mol |

| Binding Affinity (nAChRs) | High |

| Cognitive Improvement (Alzheimer's) | +30% over placebo |

| Symptom Reduction (Schizophrenia) | -25% negative symptoms |

Eigenschaften

IUPAC Name |

(E)-N-methyl-4-pyridin-3-ylbut-3-en-1-amine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h2,4-6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6)/b5-2+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIZFOAIQXMQHC-DPZBITMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC=CC1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNCC/C=C/C1=CN=CC=C1.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00632688 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220662-95-3 | |

| Record name | Oxalic acid--(3E)-N-methyl-4-(pyridin-3-yl)but-3-en-1-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00632688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.